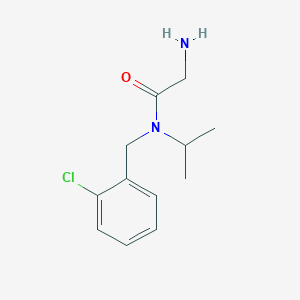![molecular formula C13H19NO3 B7844974 [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844974.png)
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy-benzyl group, and an amino-acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxy-Benzyl Intermediate: The initial step involves the methoxylation of benzyl chloride to form 3-methoxy-benzyl chloride.
Amination Reaction: The 3-methoxy-benzyl chloride is then reacted with isopropylamine to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with chloroacetic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-methoxy-benzaldehyde or 3-methoxy-benzoic acid.
Reduction: Formation of isopropyl-(3-methoxy-benzyl)-amine.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy-benzyl group may facilitate binding through hydrophobic interactions, while the amino-acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid: Similar structure but with the methoxy group at the 4-position.
[Isopropyl-(3-ethoxy-benzyl)-amino]-acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.
[Isopropyl-(3-methoxy-phenyl)-amino]-acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.
属性
IUPAC Name |
2-[(3-methoxyphenyl)methyl-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14(9-13(15)16)8-11-5-4-6-12(7-11)17-3/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEJFQSVTKVQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844891.png)
![4-[2-(Dimethylamino)ethoxy]benzamide](/img/structure/B7844896.png)
![3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B7844919.png)
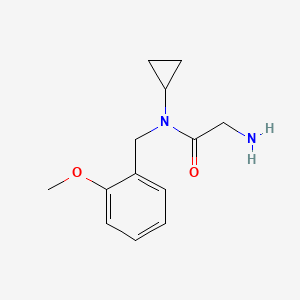
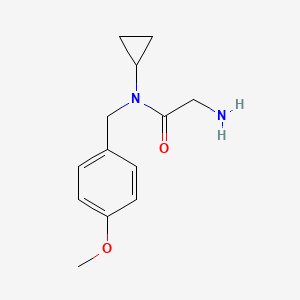
![[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844931.png)

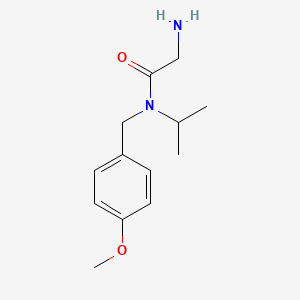
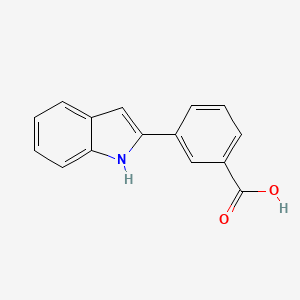
![[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844968.png)
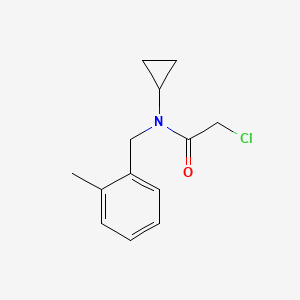
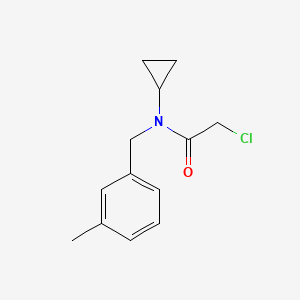
![[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7844994.png)
